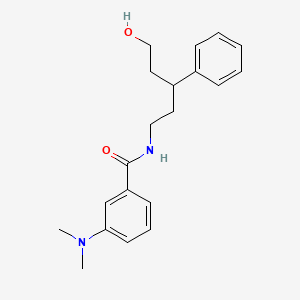

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide

Description

3-(Dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide is a synthetic benzamide derivative characterized by a dimethylamino group at the 3-position of the benzoyl ring and a 5-hydroxy-3-phenylpentyl chain attached via an amide linkage. The 5-hydroxy-3-phenylpentyl moiety introduces stereochemical complexity and hydrophobicity, which could impact pharmacokinetic properties like membrane permeability.

Properties

IUPAC Name |

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-22(2)19-10-6-9-18(15-19)20(24)21-13-11-17(12-14-23)16-7-4-3-5-8-16/h3-10,15,17,23H,11-14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZXCIOSOSUFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of benzoic acid with an amine, such as dimethylamine, under acidic conditions.

Introduction of the Phenylpentyl Chain: The phenylpentyl chain can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.

Final Coupling: The final step involves coupling the dimethylamino group with the hydroxylated phenylpentyl chain to form the desired compound.

Industrial Production Methods

Industrial production of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Oxidation of the hydroxy group can yield ketones or aldehydes.

Reduction: Reduction of the benzamide core can produce primary or secondary amines.

Substitution: Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

Scientific Research Applications of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a dimethylamino group, a hydroxy group, and a phenylpentyl chain attached to a benzamide core. This compound is used in a variety of scientific research applications.

Chemistry

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide serves as a building block in synthesizing more complex organic molecules. The synthesis of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves multiple steps:

- Formation of the Benzamide Core The benzamide core is synthesized through the reaction of benzoic acid with an amine, such as dimethylamine, under acidic conditions.

- Introduction of the Phenylpentyl Chain The phenylpentyl chain can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

- Hydroxylation The hydroxy group can be introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.

- Final Coupling The final step involves coupling the dimethylamino group with the hydroxylated phenylpentyl chain to form the desired compound.

Biology

This compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways. The mechanism of action of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes, thereby affecting signaling pathways and physiological responses.

Medicine

Ongoing research explores the potential therapeutic applications of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide, such as its use as a drug candidate for various diseases.

Industry

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide is used in developing new materials and chemical products, including polymers and coatings.

Chemical Reactions

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo various chemical reactions:

- Oxidation The hydroxy group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Oxidation of the hydroxy group can yield ketones or aldehydes.

- Reduction The carbonyl group in the benzamide core can be reduced to form an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. Reduction of the benzamide core can produce primary or secondary amines.

- Substitution The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions. Substitution reactions can result in the formation of various substituted benzamides.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes, thereby affecting signaling pathways and physiological responses.

Comparison with Similar Compounds

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)

- Structure : Contains a hydroxamic acid group and a p-tolyl substituent.

- Activity : Acts as a histone deacetylase (HDAC) inhibitor with IC₅₀ values between 100–200 μM for HepG2 and A549 cancer cell lines. Demonstrates lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to SAHA (LD₅₀ = 0.77 g/kg) .

- Comparison : The absence of a hydroxamic acid group in the target compound suggests divergent mechanisms of action. However, both compounds share a benzamide backbone, highlighting the role of aromaticity in HDAC inhibition.

3-[(Dimethylamino)methyl]-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide

- Structure: Features a tetrazole ring (acidic proton donor) and dimethylaminomethyl group.

- Activity: Tetrazole groups are known to enhance metabolic stability and binding affinity in kinase inhibitors .

4-Chloro-N-{3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl}benzamide

- Structure : Includes a trifluoromethylpyridine moiety and chloro substituent.

- Activity : Trifluoromethyl groups improve bioavailability and resistance to oxidative metabolism .

- Comparison: The chloro substituent in this analogue may enhance electron-withdrawing effects compared to the target compound’s dimethylamino group, affecting receptor binding kinetics.

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons of Benzamide Derivatives

Solubility and Bioavailability

- Dimethylamino Group: Enhances water solubility in both the target compound and 3-[(dimethylamino)methyl]-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide .

- Hydrophobic Moieties : The 3-phenylpentyl chain in the target compound may reduce aqueous solubility compared to HPAPB’s hydroxamic acid group, which promotes hydrogen bonding .

Toxicity Profiles

- HPAPB shows lower acute toxicity than SAHA, suggesting that benzamide derivatives with polar substituents (e.g., hydroxamic acid) may have safer profiles .

- The absence of toxicophore groups (e.g., nitro or heavy halogen substituents) in the target compound aligns with trends in safer benzamide designs .

Biological Activity

3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features a benzamide core with a dimethylamino group and a hydroxy-phenylpentyl side chain. The synthesis typically involves the following steps:

- Formation of the Benzamide Core : Reaction of benzoyl chloride with a suitable amine.

- Introduction of Functional Groups : Hydroxylation and amination reactions are performed to introduce the hydroxy and dimethylamino groups, respectively.

Biological Activity

1. Mechanism of Action

The biological activity of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : It may inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's.

- Receptors : The compound can modulate receptor activity, influencing neurotransmission and other cellular processes.

2. In Vitro Studies

Recent studies have demonstrated the compound's inhibitory effects on AChE and BACE1:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide | AChE | 0.056 |

| 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide | BACE1 | 9.01 |

These values indicate that the compound exhibits potent inhibitory activity, comparable to established inhibitors like donepezil .

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide showed significant promise in reducing oxidative stress markers in neuronal cultures. The compound was found to enhance cell viability under oxidative stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antifungal Activity

In addition to its neuroprotective properties, this compound has been evaluated for antifungal activity against various pathogens. In vitro tests demonstrated moderate inhibitory effects against fungal strains such as Fusarium oxysporum and Botrytis cinerea, with EC50 values ranging from 11.61 to 17.39 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.